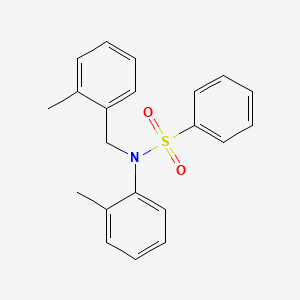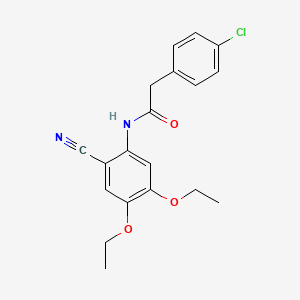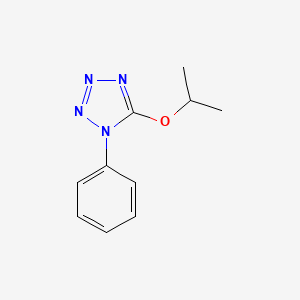![molecular formula C17H18N2O2 B3609656 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3609656.png)
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Übersicht
Beschreibung
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined in the microflow system .Wirkmechanismus
Target of Action
The primary target of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
This compound induces β-catenin ubiquitination and proteasomal degradation . This process involves the tagging of β-catenin with ubiquitin molecules, marking it for destruction by the proteasome, a complex that degrades unneeded or damaged proteins in the cell .
Biochemical Pathways
The degradation of β-catenin by this compound affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting β-catenin, the compound disrupts the Wnt signaling pathway, leading to a decrease in Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
The compound is known to be cell-permeable , suggesting that it can cross cell membranes and reach its intracellular target, β-catenin
Result of Action
The result of this compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially slow down or stop the growth of certain types of cancer cells that rely on the Wnt signaling pathway for proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several potential future directions for the study of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in various fields of research.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemische Analyse
Biochemical Properties
Based on its structure, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its amide group and aromatic rings .
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-15(9-7-12)19-16(20)11-18-17(21)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOUOCBRFJHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3609577.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B3609582.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3609588.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3609602.png)
![N-(tert-butyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609613.png)


![N-(4-chlorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B3609651.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B3609662.png)
![2-[(4-fluorophenyl)amino]-N-phenylnicotinamide](/img/structure/B3609666.png)
![5-methyl-3-phenyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B3609673.png)

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3609692.png)